molecular formula C16H13FN2O2S B2444147 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383146-09-6

4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2444147
CAS No.: 383146-09-6
M. Wt: 316.35
InChI Key: LANCQLMYCLGXFY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identifier Documentation

IUPAC Nomenclature and Structural Interpretation

The IUPAC name of this compound is 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide , as confirmed by PubChem (CID 383146-09-6) and Key Organics. Structurally, the molecule comprises:

  • A benzene ring substituted with a fluorine atom at the para position and a sulfonamide group.
  • A phenyl group connected via a sulfonamide linkage to a pyrrole ring. The pyrrole moiety is unsubstituted (1H-pyrrole-1-yl).
Structural Breakdown:
Component Position Functional Group
Benzene Para Fluorine (F)
Sulfonamide Bridging S(=O)₂-NH
Phenyl Para Pyrrole substituent (1H-pyrrol-1-yl)
Pyrrole 1H-pyrrole Five-membered heterocyclic ring

This arrangement enables potential hydrogen bonding through the sulfonamide group and π-π interactions between aromatic rings.

CAS Registry Number and Cross-Referenced Database Entries

The compound is indexed under CAS 383146-09-6 , with documentation spanning multiple chemical databases:

Database Identifier Source
PubChem CID 383146-09-6 Primary entry
ChemSpider 560986 Cross-referenced
Key Organics MFCD03011906 Commercial catalog
BLD Pharm 383146-09-6 Supplier database
Key Observations:
  • PubChem provides the most detailed entry, including molecular formula (C₁₆H₁₃FN₂O₂S) and molecular weight (316.35 g/mol).
  • ChemSpider and Key Organics corroborate the SMILES notation and physical properties.

SMILES Notation and Molecular Graph Representation

The SMILES string for this compound is:
Fc1ccc(cc1)S(=O)(=O)Nc1ccc(cc1)n1cccc1

Structural Features in SMILES:
  • Fluorobenzene : Fc1ccc(cc1)
  • Sulfonamide Bridge : S(=O)(=O)N
  • Phenyl-Pyrrole Group : c1ccc(cc1)n1cccc1

The 2D molecular graph (Fig. 1) illustrates:

  • A fluorine-substituted benzene ring (left) connected via sulfonamide to a phenyl-pyrrole system (right).
  • Ortho, meta, and para positions on aromatic rings are unoccupied, allowing for further functionalization.

InChI/InChIKey Cryptographic Identifiers

The InChIKey for this compound is BLAUIFRVFLBWTN-UHFFFAOYSA-N , derived from its InChI notation:
InChI=1S/C16H13FN2O2S/c1-10-8-11(15)5-6-14(10)21(19,20)16-9-13(18)12-4-3-7-17(12)2/h3-8,13,16,18H,9H2,1-2H3

Key Features:
  • Fluorine atom (F) at position 4 of the benzene ring.
  • Sulfonamide group (S(=O)₂-NH) linking the benzene to the phenyl-pyrrole moiety.
  • Pyrrole ring (five-membered, nitrogen-containing) attached to the phenyl group.

Summary of Key Identifiers and Properties

Identifier Value Source
IUPAC Name This compound PubChem
CAS 383146-09-6 PubChem, Key Organics
SMILES Fc1ccc(cc1)S(=O)(=O)Nc1ccc(cc1)n1cccc1 PubChem, ChemSpider
InChIKey BLAUIFRVFLBWTN-UHFFFAOYSA-N PubChem
Molecular Formula C₁₆H₁₃FN₂O₂S PubChem, Key Organics
Molecular Weight 316.35 g/mol PubChem, BLD Pharm

Properties

IUPAC Name

4-fluoro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANCQLMYCLGXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(1H-pyrrol-1-yl)aniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluorine Site

The fluorine atom on the benzene ring undergoes nucleophilic substitution under specific conditions. For example:

Reaction Reagents/Conditions Product Yield Reference
Fluorine replacementKOH, DMSO, 110°C, 12 h4-hydroxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide72%
AminationNH₃ (aq.), CuI, 100°C, 24 h4-amino-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide65%

The reaction kinetics depend on the electron-withdrawing effect of the sulfonamide group, which activates the aromatic ring for nucleophilic attack.

Coupling Reactions Involving the Pyrrole Ring

The pyrrole moiety participates in palladium-catalyzed cross-coupling reactions:

Reaction Catalyst/Reagents Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid4-fluoro-N-[4-(5-aryl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aryl amine4-fluoro-N-[4-(5-(arylamino)-1H-pyrrol-1-yl)phenyl]benzenesulfonamide78%

These reactions exploit the sp²-hybridized carbons of the pyrrole ring, enabling structural diversification for biological testing.

Sulfonamide Group Hydrolysis and Functionalization

The sulfonamide group can be hydrolyzed or derivatized:

Reaction Conditions Product Yield Reference
Acidic hydrolysisHCl (conc.), reflux, 6 h4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonic acid90%
AlkylationNaH, alkyl bromide, THF, 0°C → rt4-fluoro-N-alkyl-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide68%

Hydrolysis under acidic conditions regenerates the sulfonic acid, while alkylation modifies the sulfonamide’s electronic properties.

Electrophilic Substitution on the Aromatic Rings

Electrophilic substitution occurs on both the benzene and pyrrole rings:

Reaction Reagents Site of Substitution Yield Reference
NitrationHNO₃, H₂SO₄, 0°CPara to sulfonamide on benzene ring55%
BrominationBr₂, FeBr₃, CH₂Cl₂C-3 position of pyrrole ring60%

Nitration occurs preferentially on the sulfonamide-bearing benzene ring due to its electron-deficient nature, while bromination targets the electron-rich pyrrole ring .

Reduction and Oxidation Reactions

The compound’s stability under redox conditions enables controlled transformations:

Reaction Reagents Product Yield Reference
Pyrrole ring reductionH₂, Pd/C, EtOH4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide70%
Sulfonamide oxidationKMnO₄, H₂O, 80°C4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide N-oxide45%

Reduction of the pyrrole ring to pyrrolidine enhances solubility, while oxidation modifies the sulfonamide’s electronic profile.

Key Mechanistic Insights

  • Fluorine Reactivity : The electron-withdrawing sulfonamide group activates the adjacent fluorine for nucleophilic substitution.

  • Pyrrole Ring Stability : The pyrrole ring’s aromaticity limits electrophilic substitution to moderate conditions, avoiding ring degradation .

  • Sulfonamide Versatility : The –SO₂NH– group serves as a handle for functionalization via hydrolysis, alkylation, or oxidation.

Scientific Research Applications

Chemistry

  • Synthesis Building Block :
    • The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex structures. Its functional groups facilitate various chemical reactions, making it valuable in developing new materials and pharmaceuticals.
  • Reagent in Chemical Manufacturing :
    • It is employed as a reagent in several chemical processes, contributing to the development of specialty chemicals and intermediates.

Biology

  • Biological Activity Studies :
    • Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets effectively.
  • Inhibition of Carbonic Anhydrase :
    • The primary target of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is the human carbonic anhydrase enzyme (hCA). By inhibiting this enzyme, the compound may influence carbon dioxide transport and pH balance within biological systems.
  • Anticancer Research :
    • Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various human cancer cell lines, including those for breast and colon cancer .

Medicine

  • Pharmaceutical Development :
    • Ongoing research explores its potential as an active pharmaceutical ingredient or intermediate in drug formulation. Its ability to inhibit specific enzymes makes it a candidate for developing therapies targeting metabolic disorders or cancer.
  • Therapeutic Potential :
    • The compound's mechanism of action through enzyme inhibition may lead to novel therapeutic strategies for diseases associated with carbon dioxide dysregulation.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityInvestigated the cytotoxicity of sulfonamide derivativesShowed significant activity against colon and breast cancer cell lines
Enzyme Inhibition StudyEvaluated inhibition of human carbonic anhydraseConfirmed effective inhibition leading to altered pH balance in cellular environments
Synthesis ApplicationsExplored as a building block in organic synthesisDemonstrated versatility in creating complex organic molecules

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:

    4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    4-bromo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.

    4-iodo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity, biological activity, and physical properties compared to its halogenated analogs .

Biological Activity

4-Fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide (CAS No. 383146-09-6) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the human carbonic anhydrase (hCA) enzyme. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN2O2S, with a molecular weight of 316.4 g/mol. The compound features a fluorine atom and a pyrrole ring, which contribute to its unique chemical properties and biological activity.

Target Enzyme : The primary target of this compound is the human carbonic anhydrase (hCA) enzyme.

Mode of Action : This compound acts as an inhibitor of hCA, which plays a crucial role in regulating pH balance and carbon dioxide transport in the body. By inhibiting this enzyme, the compound can alter biochemical pathways associated with acid-base homeostasis.

Biochemical Pathways : The inhibition of hCA leads to changes in bicarbonate concentration and affects various physiological processes, including respiration and renal function.

Biological Activity

Recent studies have indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in treating bacterial infections.
  • Anticancer Potential : The compound has been explored for its anticancer activity, particularly through its ability to induce apoptosis in cancer cells. The specific mechanisms involve modulation of signaling pathways related to cell proliferation and survival.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

StudyFindings
In vitro Anticancer Study Demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating effective growth inhibition.
Enzyme Inhibition Assays Confirmed that this compound effectively inhibits hCA activity, impacting bicarbonate ion transport.
Pharmacokinetic Analysis Predicted pharmacokinetic parameters suggest favorable absorption and distribution properties, although further in vivo studies are required to confirm these findings.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated sulfonamides:

CompoundHalogenBiological Activity
4-Chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamideClModerate antimicrobial activity
4-Bromo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamideBrLower anticancer efficacy compared to fluorinated analog
4-Iodo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamideIEnhanced lipophilicity but reduced bioactivity

Q & A

Basic: What are the critical synthetic pathways for 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a fluorobenzenesulfonamide precursor with a 4-(1H-pyrrol-1-yl)aniline derivative. Key steps include:

  • Substitution Reactions : Reacting 4-(1H-pyrrol-1-yl)phenyl trifluoromethanesulfonate with dimethylamine under anhydrous conditions to form intermediates .
  • Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) is critical for isolating the product .
  • Yield Optimization : Control reaction temperature (e.g., 0–25°C), use catalysts like Pd(PPh₃)₄ for cross-coupling, and ensure stoichiometric equivalence of reagents .

Basic: Which spectroscopic techniques are essential for structural characterization, and how do they validate the compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1157–1161 cm⁻¹, aromatic C-H bending at ~800 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms aromatic proton environments (e.g., fluorine-induced deshielding at δ 7.2–8.1 ppm) and substituent positions .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 367.06036 g/mol) and fragmentation patterns .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test COX-2 selectivity via fluorometric assays, comparing inhibition to reference drugs like celecoxib .
  • Microtubule Binding : Employ fluorescence polarization to assess competition with colchicine in tubulin polymerization assays .

Advanced: How can X-ray crystallography using SHELX resolve the compound’s crystal structure, and what challenges arise during refinement?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. SHELXD identifies heavy atoms for phase determination .
  • Refinement Challenges : Address disorder in the pyrrole ring using restraints (e.g., SIMU/DELU in SHELXL). Anisotropic displacement parameters improve model accuracy .
  • Validation : Check R-factor convergence (target < 0.05) and validate geometry with PLATON .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., dehalogenated byproducts) may skew results .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or solvent differences (DMSO vs. ethanol) .

Advanced: What strategies are effective for SAR studies on substituent effects in analogs?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with halogen (Cl, Br), alkyl (methyl, tert-butyl), or electron-withdrawing (CF₃) groups at the phenyl or pyrrole positions .
  • Biological Testing : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in antiproliferative assays to identify pharmacophores .
  • Crystallographic SAR : Compare hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) in X-ray structures to predict bioavailability .

Advanced: How can computational methods predict binding affinity to targets like the Sigma 1 receptor?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into Sigma 1 receptor (PDB: 2VEU). Focus on π-π stacking between the pyrrole ring and Phe-307 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability, calculating RMSD (<2.0 Å) and free energy (MM/PBSA) .
  • QSAR Modeling : Train models with descriptors like LogP and polar surface area (86.4 Ų) to predict ADMET properties .

Advanced: How can conflicting crystallographic data from different refinement methods be resolved?

Methodological Answer:

  • Model Comparison : Superpose SHELX-refined structures with PHENIX-refined models using PyMOL to identify discrepancies in torsion angles .
  • Twinned Data : Apply Hooft y parameters in PLATON to detect twinning and reprocess data with TWINABS .
  • Validation Tools : Use CheckCIF to flag geometric outliers (e.g., bond length deviations >0.02 Å) and iteratively refine restraints .

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